molecular formula C12H14N2O3 B13250592 4-(5-Methyl-3-oxopiperazin-2-yl)benzoic acid

4-(5-Methyl-3-oxopiperazin-2-yl)benzoic acid

Cat. No.: B13250592
M. Wt: 234.25 g/mol
InChI Key: NBHJINSKEOWMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methyl-3-oxopiperazin-2-yl)benzoic acid is a chemical compound with potential applications in various scientific fields. It is characterized by a benzoic acid moiety attached to a piperazine ring, which is further substituted with a methyl group and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-3-oxopiperazin-2-yl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2,5-diketopiperazine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-3-oxopiperazin-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(5-Methyl-3-oxopiperazin-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(5-Methyl-3-oxopiperazin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
  • 4-(5-Oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Uniqueness

4-(5-Methyl-3-oxopiperazin-2-yl)benzoic acid is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

4-(5-methyl-3-oxopiperazin-2-yl)benzoic acid

InChI

InChI=1S/C12H14N2O3/c1-7-6-13-10(11(15)14-7)8-2-4-9(5-3-8)12(16)17/h2-5,7,10,13H,6H2,1H3,(H,14,15)(H,16,17)

InChI Key

NBHJINSKEOWMNR-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(C(=O)N1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.